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molecular formula C6H3ClFNO B1429739 4-Chloro-5-fluoronicotinaldehyde CAS No. 1060802-34-7

4-Chloro-5-fluoronicotinaldehyde

Cat. No. B1429739
M. Wt: 159.54 g/mol
InChI Key: BQRNVJRDXKKHRB-UHFFFAOYSA-N
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Patent
US09187489B2

Procedure details

4-Chloro-3-fluoropyridine (1 g) was dissolved in tetrahydrofuran (15 ml), and the solution was then cooled to −78° C. Lithium diisopropylamide (1.1 M solution in tetrahydrofuran and n-hexane, 7.6 ml) was added dropwise thereto, and the mixture was stirred at the same temperature as above for 5 hours. Then, N,N-dimethylformamide (1 ml) was added thereto, and the mixture was further stirred for 30 minutes while being heated to room temperature. Saturated saline was added to the reaction solution, followed by extraction with ethyl acetate. The extract was washed with water and saturated saline in this order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane-ethyl acetate) to obtain the title compound (521 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[F:8].C([N-]C(C)C)(C)C.[Li+].CN(C)[CH:19]=[O:20]>O1CCCC1>[Cl:1][C:2]1[C:3]([F:8])=[CH:4][N:5]=[CH:6][C:7]=1[CH:19]=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature as above for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while being heated to room temperature
ADDITION
Type
ADDITION
Details
Saturated saline was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=NC=C1F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 521 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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